N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride
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Overview
Description
N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride: is a chemical compound that features a piperidine ring substituted with a methyl group and an aminobenzyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of antibody-drug conjugates (adcs) and self-immolative linkers
Mode of Action
It’s worth noting that compounds with similar structures have been used in self-immolative chemistry . In this context, the compound would be part of a larger chemical entity and would be released upon a specific stimulus.
Biochemical Pathways
Given its potential use in self-immolative chemistry and adcs, it’s likely that the compound could affect a variety of biochemical pathways depending on the specific target and the nature of the larger chemical entity of which it is a part .
Pharmacokinetics
As a part of a larger chemical entity in the context of self-immolative chemistry or adcs, its bioavailability would likely be influenced by the properties of the larger molecule .
Result of Action
In the context of self-immolative chemistry or adcs, the release of the compound could result in a variety of effects depending on the specific target and the nature of the larger chemical entity .
Action Environment
Factors such as ph, temperature, and the presence of specific enzymes or other molecules could potentially influence the release of the compound from a larger chemical entity in the context of self-immolative chemistry or adcs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution Reactions: The introduction of the methyl group and the aminobenzyl group can be achieved through nucleophilic substitution reactions. For example, the reaction of piperidine with methyl iodide can introduce the methyl group, while the reaction with 4-aminobenzyl chloride can introduce the aminobenzyl group.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Compounds with different substituents replacing the original amine groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of various products.
Material Science: It can be incorporated into polymeric systems to create materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe to study biological processes and interactions.
Industry:
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: It can be used in analytical techniques to detect or quantify other substances.
Comparison with Similar Compounds
N-(4-aminobenzyl)-4-aminopiperidine: This compound is similar but lacks the methyl group on the piperidine ring.
4-Aminobenzylamine: This compound contains the aminobenzyl group but lacks the piperidine ring.
Uniqueness: N-(4-aminobenzyl)-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of both the methyl group and the aminobenzyl group on the piperidine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-1-methylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.2ClH/c1-16-8-6-13(7-9-16)15-10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10,14H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJALORLKAMCPMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCC2=CC=C(C=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670752 |
Source
|
Record name | N-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204810-58-1 |
Source
|
Record name | N-[(4-Aminophenyl)methyl]-1-methylpiperidin-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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